molecular formula C19H21N3O3S B2839651 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 2320960-26-5

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2839651
CAS No.: 2320960-26-5
M. Wt: 371.46
InChI Key: GPJRKASKDICGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-butyl substituent at the pyrimidine ring and an N-methyl-N-phenylacetamide side chain. Thienopyrimidines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors or modulators of biological targets like TSPO (translocator protein) .

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N3O3S/c1-3-4-11-21-18(24)17-15(10-12-26-17)22(19(21)25)13-16(23)20(2)14-8-6-5-7-9-14/h5-10,12,17H,3-4,11,13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYORXWKGVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. These compounds are believed to inhibit specific pathways involved in tumor growth and proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-kB signaling pathway.
  • Antimicrobial Properties
    • The thieno[3,2-d]pyrimidine moiety has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound can disrupt bacterial cell wall synthesis and inhibit DNA replication, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects
    • There is a growing interest in the neuroprotective properties of this compound. It has been suggested that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Table 1: Summary of Research Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth pathways
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis
NeuroprotectionModulates neuroinflammation; protects against oxidative stress

Case Studies

  • Anticancer Study:
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. Results showed a significant reduction in cell viability of breast cancer cell lines when treated with the compound at concentrations above 10 µM.
  • Antimicrobial Efficacy:
    In a collaborative research effort documented in Antibiotics Journal, the compound was tested against multi-drug resistant strains of E. coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as a new antimicrobial agent.
  • Neuroprotective Mechanism:
    A recent study focused on the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives highlighted their ability to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. The findings suggest that these compounds could be developed as therapeutic agents for neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and the electron-deficient thienopyrimidine core are susceptible to nucleophilic substitution. For example:

  • Hydrolysis of the acetamide moiety under acidic or basic conditions could yield carboxylic acid derivatives.

  • Displacement of the N-methyl or N-phenyl groups via nucleophilic attack, though steric hindrance from the bulky substituents may limit reactivity .

Relevant data from analogous compounds:

Reaction TypeConditionsProductReference
Acetamide hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative
Thienopyrimidine substitutionK₂CO₃, DMF, 80°C, 12hThiol or amine-substituted derivatives

Cyclization Reactions

The thienopyrimidine scaffold and flexible side chains enable cyclization. For instance:

  • Hydrazine-induced cyclization forms oxadiazole or pyrazole rings .

  • Reaction with carbon disulfide under basic conditions yields thiadiazole derivatives.

Example pathways from structurally related compounds:

ReagentConditionsCyclized ProductReference
Hydrazine hydrateEthanol, reflux, 6hOxadiazole-5-thiol derivative
Acetyl acetoneAcetic acid, 100°C, 4hDimethylpyrazole analog

Functional Group Transformations

The butyl chain and dioxo groups provide sites for oxidation or reduction:

  • Oxidation of the butyl group could yield ketones or carboxylic acids.

  • Reduction of the dioxo groups with NaBH₄ or LiAlH₄ may produce diols, though this is less common in thienopyrimidines .

Cross-Coupling Reactions

The aromatic phenyl group in the acetamide moiety may participate in:

  • Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.

  • Buchwald-Hartwig amination for installing amine functionalities .

Spectroscopic Characterization

Post-reaction analysis typically employs:

  • ¹H/¹³C NMR to confirm substitution patterns.

  • IR spectroscopy to track carbonyl (C=O) and amide (N-H) group changes .

Key Challenges and Considerations

  • Steric hindrance from the N-methyl and N-phenyl groups may slow reactions at the acetamide site.

  • Solubility issues in polar solvents necessitate the use of DMF or DMSO for many transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Pyrazolo[3,4-d]pyrimidine (Example 53, ) : Nitrogen-rich cores (pyrazole + pyrimidine) offer hydrogen-bonding sites, often exploited in kinase inhibition (e.g., PI3K inhibitors in ).
  • Benzo[d]oxazol (PBPA, ): Oxygen in the oxazole ring increases polarity, possibly improving aqueous solubility but reducing blood-brain barrier penetration compared to thienopyrimidines.

Substituent Effects

Compound Class Key Substituents Potential Impact
Target Compound 3-butyl, N-methyl-N-phenylacetamide Butyl: Lipophilicity ↑; Acetamide: Moderate polarity, metabolic stability
Pyrazolo[3,4-d]pyrimidine (E2) Fluorophenyl, chromen-4-one Fluorine: Metabolic resistance; Chromenone: Planar structure for target binding
PI3K Inhibitors (E4) Trifluoromethyl benzyl, hydroxy-phenyl Trifluoromethyl: Enhanced binding affinity; Hydroxy: Solubility modulation

Pharmacological and Physical Properties

  • Melting Point (MP): Example 53 () exhibits an MP of 175–178°C, suggesting high crystallinity due to fluorophenyl and chromenone groups. The target compound’s MP is unreported but likely lower due to the flexible butyl chain.
  • Biological Activity: While the target compound’s specific activity is unclear, pyrazolo[3,4-d]pyrimidines in show PI3K inhibition (IC50 < 100 nM), linked to their trifluoromethyl and quinazolinone groups. Thienopyrimidines in other studies often exhibit TSPO affinity (e.g., PBPA in ).

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (Suzuki coupling or nucleophilic substitution), though the thienopyrimidine core may require specialized cyclization conditions.
  • Structure-Activity Relationship (SAR) :
    • Butyl vs. Fluorophenyl : The butyl group may reduce off-target interactions compared to bulky fluorophenyl substituents ().
    • Acetamide vs. Sulfonamide : The N-methyl-N-phenylacetamide in the target compound lacks the strong electron-withdrawing effects of sulfonamides (e.g., Example 53), possibly reducing metabolic lability.
  • Therapeutic Potential: Thienopyrimidines are under investigation for CNS disorders (TSPO ligands, ), while pyrazolo-pyrimidines dominate oncology (PI3K inhibition). The target compound’s structural features suggest dual applicability but require validation.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidine core using thiourea derivatives and α,β-unsaturated ketones under reflux conditions in acetic acid .
  • Alkylation : Introduction of the 3-butyl group via nucleophilic substitution, often requiring anhydrous solvents like DMF and temperatures of 60–80°C .
  • Acetamide coupling : Reaction of the intermediate with N-methyl-N-phenylacetamide chloride in the presence of a base (e.g., triethylamine) at room temperature . Key challenges include controlling regioselectivity during cyclocondensation and ensuring high purity via column chromatography .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N–H) functional groups . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the known biological activities of this compound?

Thieno[3,2-d]pyrimidine derivatives exhibit:

  • Anticancer activity : Inhibition of tyrosine kinases (e.g., EGFR) with IC50_{50} values in the nanomolar range .
  • Antimicrobial effects : Gram-positive bacterial growth inhibition (MIC = 2–8 µg/mL) due to interference with cell wall synthesis .
  • Anti-inflammatory properties : COX-2 inhibition (60–80% at 10 µM) in murine macrophage models . Activity is highly dependent on the 3-butyl and N-methyl-N-phenylacetamide substituents .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions during alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature control : Lower alkylation step temperatures (40–50°C) to prevent decomposition of the thienopyrimidine core . Byproducts like regioisomers can be minimized via iterative recrystallization from ethanol/water mixtures .

Q. How do structural modifications influence biological activity?

  • Substituent effects :
  • 3-butyl group : Longer alkyl chains (e.g., pentyl) reduce solubility but enhance membrane permeability .
  • N-phenylacetamide : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring improve kinase inhibition but increase cytotoxicity .
    • SAR studies : Comparative analysis shows that replacing the thieno ring with pyrido[2,3-d]pyrimidine reduces anticancer activity by 50%, highlighting the importance of the sulfur atom in target binding .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Re-test activity across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Target engagement assays : Surface plasmon resonance (SPR) to directly measure binding affinity to kinases, avoiding false positives from indirect mechanisms .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

  • Molecular docking : AutoDock Vina to model interactions with EGFR (PDB ID: 1M17), prioritizing compounds with ΔG < -9 kcal/mol .
  • ADMET prediction : SwissADME for estimating solubility (LogS = -4.2), blood-brain barrier penetration (low), and CYP450 inhibition .
  • Molecular dynamics simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories, ensuring target retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.